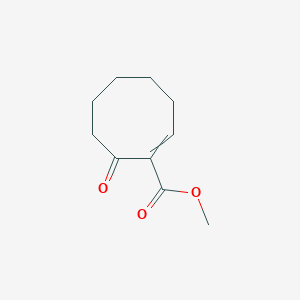
Methyl 8-oxocyclooct-1-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-oxocyclooct-1-ene-1-carboxylate is an organic compound with a unique structure that includes a cyclooctene ring with a ketone and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 8-oxocyclooct-1-ene-1-carboxylate can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a diene or an enyne, followed by oxidation and esterification. For example, a photochemical cycloaddition reaction of methyl 2-pyrone-5-carboxylate with methacrylonitrile can yield a cycloadduct, which can then be further processed to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using specialized reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 8-oxocyclooct-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 8-oxocyclooct-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of methyl 8-oxocyclooct-1-ene-1-carboxylate involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the compound’s reactivity is primarily due to the presence of the ketone and ester functional groups, which can participate in nucleophilic and electrophilic reactions. The molecular pathways involved include the formation of intermediates such as enolates or carbocations, which then undergo further transformations.
Comparaison Avec Des Composés Similaires
Methyl 8-oxocyclooct-1-ene-1-carboxylate can be compared with other similar compounds, such as:
Methyl cyclohex-1-ene-1-carboxylate: Similar structure but with a six-membered ring instead of an eight-membered ring.
Methyl endo-8-cyano-exo-8-methyl-3-oxo-2-oxabicyclo[2.2.2]oct-5-ene-6-carboxylate: Contains additional functional groups and a bicyclic structure.
The uniqueness of this compound lies in its eight-membered ring structure, which imparts different steric and electronic properties compared to its six-membered counterparts. This can lead to distinct reactivity and applications in various fields.
Propriétés
Numéro CAS |
52784-35-7 |
|---|---|
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
methyl 8-oxocyclooctene-1-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-13-10(12)8-6-4-2-3-5-7-9(8)11/h6H,2-5,7H2,1H3 |
Clé InChI |
YZNBAIABDLQLCX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CCCCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Lithium, [2-(methylthio)phenyl]-](/img/structure/B14652294.png)

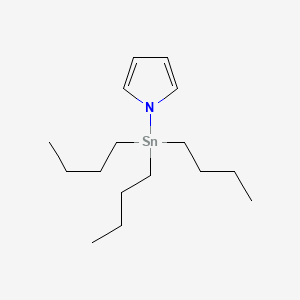
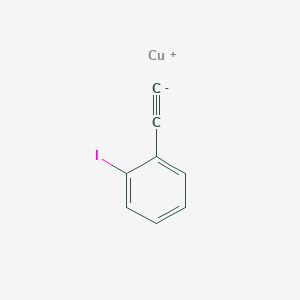

silyl sulfate](/img/structure/B14652319.png)
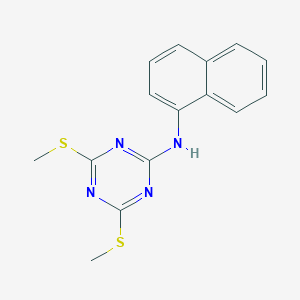
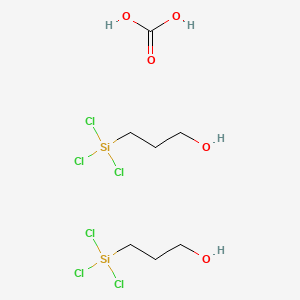
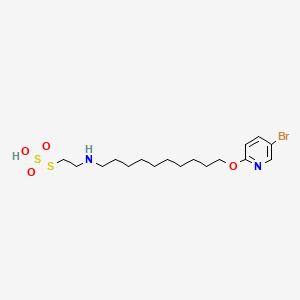
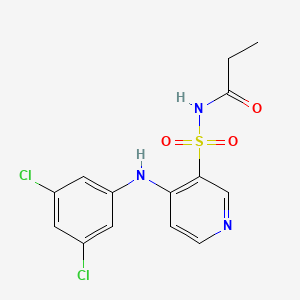
![N-[Bis(diethylamino)phosphoryl]-N'-phenylurea](/img/structure/B14652354.png)
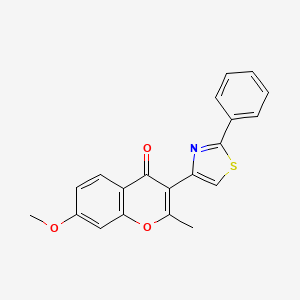

![N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}-3-methoxypropanamide](/img/structure/B14652366.png)
